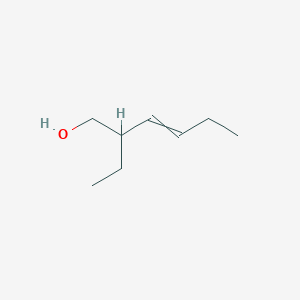
2-Ethyl-3-hexen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hexen-1-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in the hexane chain, and a hydroxyl group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hexen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-1-hexanol with a suitable dehydrating agent to form the corresponding alkene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position . Another method involves the use of Grignard reagents, where 2-ethyl-1-hexanal is reacted with a Grignard reagent to form the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-ethyl-3-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-3-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethyl-3-hexenal or further to 2-ethyl-3-hexanoic acid.
Reduction: Reduction of this compound can yield 2-ethyl-3-hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Ethyl-3-hexenal, 2-ethyl-3-hexanoic acid.
Reduction: 2-Ethyl-3-hexanol.
Substitution: Various halogenated derivatives.
科学的研究の応用
2-Ethyl-3-hexen-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-3-hexen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in various metabolic processes . The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interactions with other molecules .
類似化合物との比較
2-Ethyl-3-hexen-1-ol can be compared with other similar compounds, such as:
3-Hexen-1-ol: This compound has a similar structure but lacks the ethyl group at the second carbon atom.
2-Ethyl-1-hexanol: This compound is a saturated alcohol and does not have the double bond present in this compound.
2-Ethyl-3-hexenal: This compound is an aldehyde and is formed by the oxidation of this compound.
The unique combination of the hydroxyl group and the double bond in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
特性
CAS番号 |
53907-73-6 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
2-ethylhex-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
WNQFVERFIHFVJG-UHFFFAOYSA-N |
正規SMILES |
CCC=CC(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)
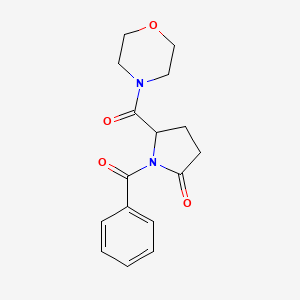
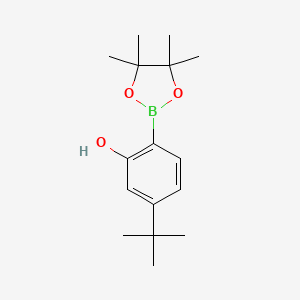



![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
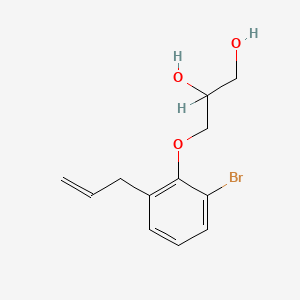
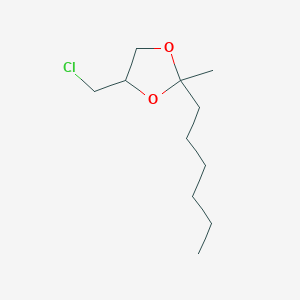
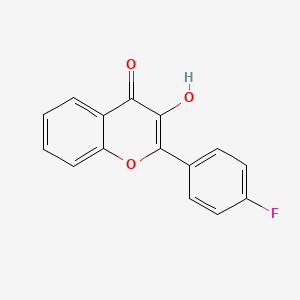
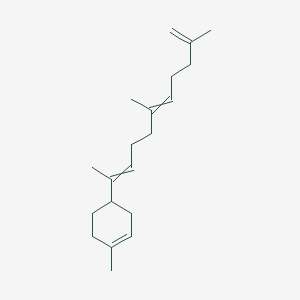
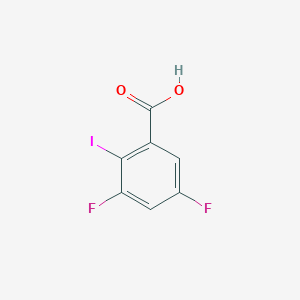
![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
